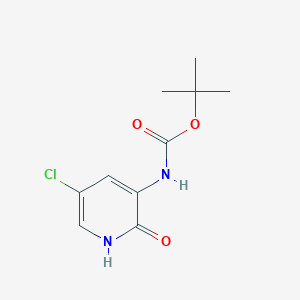
tert-butyl N-(5-chloro-2-hydroxypyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(5-chloro-2-hydroxypyridin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloro-2-hydroxypyridin-3-yl)carbamate typically involves the reaction of 5-chloro-2-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- Dissolve 5-chloro-2-hydroxypyridine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(5-chloro-2-hydroxypyridin-3-yl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro group or to convert the carbamate group to an amine.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) under basic conditions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include amines.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(5-chloro-2-hydroxypyridin-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a ligand for certain enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its unique structure allows for modifications that can lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-(5-chloro-2-hydroxypyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved in its mechanism of action include enzyme inhibition, signal transduction, and modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the chloro-substituted pyridine ring.
tert-Butyl N-(2-chloro-5-hydroxypyridin-3-yl)carbamate: Similar but with different substitution patterns on the pyridine ring.
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: Similar but with a bromine atom instead of chlorine and a thiophene ring instead of pyridine.
Uniqueness: tert-Butyl N-(5-chloro-2-hydroxypyridin-3-yl)carbamate is unique due to the presence of both a chloro-substituted pyridine ring and a carbamate group. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential for diverse chemical modifications. Its structure allows for specific interactions with biological targets, making it a valuable compound in research and development.
Eigenschaften
Molekularformel |
C10H13ClN2O3 |
|---|---|
Molekulargewicht |
244.67 g/mol |
IUPAC-Name |
tert-butyl N-(5-chloro-2-oxo-1H-pyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-7-4-6(11)5-12-8(7)14/h4-5H,1-3H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
PHXMPXBXAZEAMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=CNC1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















